4-(6-Bromopyridin-2-yl)oxan-4-ol
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Overview
Description
4-(6-Bromopyridin-2-yl)oxan-4-ol is a chemical compound with the molecular formula C10H12BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 6th position of the pyridine ring and an oxan-4-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromopyridine with tetrahydro-2H-pyran-4-ol under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions: 4-(6-Bromopyridin-2-yl)oxan-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pyridine derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the original compound.
Reduction: Pyridine derivatives without the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(6-Bromopyridin-2-yl)oxan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action of 4-(6-Bromopyridin-2-yl)oxan-4-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)piperidin-4-ol: Similar structure with a piperidine ring instead of an oxan-4-ol moiety.
4-(5-Bromopyridin-2-yl)oxan-4-ol: A positional isomer with the bromine atom at the 5th position.
Uniqueness: 4-(6-Bromopyridin-2-yl)oxan-4-ol is unique due to its specific substitution pattern and the presence of the oxan-4-ol group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H12BrNO2 |
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Molecular Weight |
258.11 g/mol |
IUPAC Name |
4-(6-bromopyridin-2-yl)oxan-4-ol |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-2-8(12-9)10(13)4-6-14-7-5-10/h1-3,13H,4-7H2 |
InChI Key |
BPRABHIHYAORLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=NC(=CC=C2)Br)O |
Origin of Product |
United States |
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